5-(Isobutylthio)-1,3,4-thiadiazol-2-amine

Description

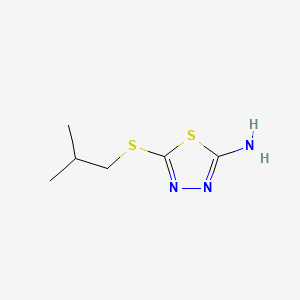

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S2/c1-4(2)3-10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBEQIVGZKDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101231435 | |

| Record name | 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33313-07-4 | |

| Record name | 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33313-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Isobutylthio 1,3,4 Thiadiazol 2 Amine and Its Analogs

Classical Cyclization Reactions for 1,3,4-Thiadiazole (B1197879) Ring Formation

The construction of the 1,3,4-thiadiazole ring has traditionally been achieved through various cyclization strategies, which remain fundamental in synthetic organic chemistry. These methods often involve the condensation of precursors that provide the necessary nitrogen, carbon, and sulfur atoms to form the heterocyclic core.

Synthesis from Thiosemicarbazides and Carboxylic Acids

A prevalent and versatile method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) with a carboxylic acid. nih.govmdpi.com This reaction typically proceeds via an initial acylation of the thiosemicarbazide, followed by a dehydration step to yield the thiadiazole ring. nih.gov The process is often facilitated by dehydrating agents. The proposed mechanism initiates with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration. The sulfur atom then attacks the carbonyl group, leading to cyclization. Subsequent dehydration results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br

A variety of reagents can be employed to drive this transformation, including phosphorus oxychloride (POCl3) and polyphosphate ester (PPE). mdpi.comjocpr.com For instance, the reaction between thiosemicarbazide and a carboxylic acid in the presence of PPE can proceed in a one-pot manner to afford the corresponding 2-amino-1,3,4-thiadiazole (B1665364). mdpi.com

Approaches Involving Acylhydrazines and Dithiocarbazates

Acylhydrazines serve as crucial precursors for 1,3,4-thiadiazole synthesis. researchgate.net These reactions generally involve two or more steps, where the acylhydrazine is first converted to a thiosemicarbazide or a dithiocarbazate, which then undergoes cyclization. sbq.org.br One common approach is the reaction of an acylhydrazine with an isothiocyanate. researchgate.net

Dithiocarbazates, typically synthesized from the reaction of hydrazine (B178648) derivatives with carbon disulfide, are also valuable intermediates for the formation of the 1,3,4-thiadiazole ring. sbq.org.brdocksci.com For example, potassium dithiocarbazinate, formed from hydrazine and carbon disulfide in the presence of potassium hydroxide (B78521), can be treated with an acyl halide. The resulting intermediate can then be cyclized. Another route involves the reaction of methyl hydrazinecarbodithioate with a hydrazonoyl bromide in ethanol (B145695), which leads to the formation of a 3,5-disubstituted-1,3,4-thiadiazol-2-imine through the elimination of hydrogen bromide and methanethiol. sbq.org.br Furthermore, the treatment of bis-acid hydrazide with carbon disulfide in ethanolic potassium hydroxide solution leads to the formation of potassium dithiocarbazinate salt, which upon treatment with hydrazine hydrate, furnishes the desired 1,3,4-thiadiazole derivative. nih.gov

Dehydrocyclization Techniques (e.g., using concentrated sulfuric acid)

Concentrated sulfuric acid is a classic and effective reagent for the dehydrocyclization of thiosemicarbazide derivatives to form 1,3,4-thiadiazoles. researchgate.net This method involves the intramolecular cyclization and dehydration of the thiosemicarbazide precursor. The reaction of an aryl-thiosemicarbazide with concentrated sulfuric acid can yield the corresponding thiadiazole in moderate to good yields. tandfonline.com For example, heating a substituted thiosemicarbazone with concentrated sulfuric acid on a water bath, followed by neutralization, results in the formation of the 1,3,4-thiadiazole derivative. researchgate.net

Interestingly, the use of sulfuric acid can sometimes lead to selective demethylation in addition to cyclization, as observed in the reaction of 1-(3,4,5-trimethoxybenzoyl)-4-substituted thiosemicarbazides. researchgate.net The dehydrative cyclization of potassium N′-(1-adamantylcarbonyl)dithiocarbazate with sulfuric acid has also been studied, where the reaction conditions can influence the product distribution between the thiol and a disulfide dimer. researchgate.net

Modern and Green Chemistry Approaches in 1,3,4-Thiadiazole Synthesis

One-Pot Synthetic Strategies

Another efficient one-pot method involves the reaction of phenylthiosemicarbazide and carbon disulfide to chemoselectively synthesize 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives. Lawesson's reagent has also been employed in a two-step, one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aryl aldehydes, providing moderate to high yields. growingscience.com

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiosemicarbazide, Phenylacetic acid | PPE, Chloroform, Reflux, 10 h | 5-(Phenylmethyl)-1,3,4-thiadiazol-2-amine | 44.4 | mdpi.com |

| Thiosemicarbazide, Benzoic acid | PPE, Chloroform, Reflux, 10 h | 5-Phenyl-1,3,4-thiadiazol-2-amine | 64.4 | mdpi.com |

| Aryl hydrazides, Aryl aldehydes | Lawesson's reagent, DMAP, Toluene, Reflux, 10 h | 2,5-Diaryl-1,3,4-thiadiazoles | 75-97 | growingscience.com |

Ultrasound-Assisted Synthesis of Thiadiazole Derivatives

Ultrasound irradiation has emerged as a powerful green chemistry tool that can accelerate reaction rates, improve yields, and often lead to cleaner products under milder conditions. tandfonline.comresearchgate.netsci-hub.se The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which enhances chemical reactivity. researchgate.net

The synthesis of 1,3,4-thiadiazole derivatives has been successfully achieved using ultrasound assistance. For instance, an efficient multicomponent method for synthesizing 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids from pyrazole-4-carbaldehyde, 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid in ethanol under ultrasound irradiation gave excellent yields in significantly shorter reaction times compared to conventional heating. sci-hub.se This method highlights the benefits of ultrasound in promoting reactions without the need for a catalyst. sci-hub.se

| Starting Materials | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazole-4-carbaldehyde, 5-Phenyl-1,3,4-thiadiazol-2-amine, 2-Mercaptoacetic acid | Ethanol | 50 | 60 | 96 | sci-hub.se |

| Pyrazole-4-carbaldehyde, 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 2-Mercaptoacetic acid | Ethanol | 50 | 55 | 97 | sci-hub.se |

| 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide, Hydrazonoyl chlorides | Ethanol | 35 | 20 | up to 96 | nih.gov |

Utilization of Polyphosphate Ester (PPE) in Synthesis

Polyphosphate ester (PPE) has emerged as a valuable reagent for the synthesis of 1,3,4-thiadiazol-2-amine derivatives in a one-pot reaction. nih.govresearchgate.netnih.gov This method involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of PPE, which acts as a cyclodehydrating agent. nih.govresearchgate.netnih.govnih.gov The use of PPE offers an alternative to harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govresearchgate.netnih.gov The reaction typically proceeds through three steps within a single pot, leading to the formation of the desired 2-amino-1,3,4-thiadiazole. nih.govnih.gov Studies have shown that this method is effective for synthesizing a range of 2-amino-1,3,4-thiadiazoles under relatively mild conditions, often requiring temperatures below 85°C. nih.govresearchgate.net

For the specific synthesis of 5-(isobutylthio)-1,3,4-thiadiazol-2-amine, isobutyric acid would be reacted with thiosemicarbazide in the presence of PPE. The reaction mixture is typically heated in a suitable solvent, such as chloroform, to facilitate the reaction. nih.gov

Derivatization Strategies for Structural Diversity and Enhanced Bioactivity

To explore and enhance the biological activities of this compound, various derivatization strategies are employed. These strategies focus on modifying the core structure to create a library of analogs with diverse physicochemical properties.

Introduction of Substituents at the Amino Position

The amino group at the 2-position of the 1,3,4-thiadiazole ring is a common site for derivatization. One approach involves the formation of Schiff bases through the reaction of the 2-amino group with various aromatic aldehydes. nih.gov This reaction is often catalyzed by an acid, such as concentrated sulfuric acid, and is carried out by refluxing the reactants in a solvent like ethanol. nih.gov Another strategy is the introduction of acyl or sulfonyl groups to the amino moiety. For instance, reaction with substituted benzoyl chlorides can yield N-benzoyl derivatives. nih.gov These modifications can significantly influence the biological profile of the parent compound.

Modifications at the Thio-Position (e.g., S-benzyl derivatives)

The thioether linkage in this compound can be a target for modification, although this is more commonly performed starting from the corresponding thiol. The synthesis of S-benzyl derivatives, for example, typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with a benzyl (B1604629) halide in the presence of a base. jlu.edu.cn This S-alkylation introduces a benzyl group, which can be further substituted to modulate the compound's properties. For instance, a series of 2-aroylamido-5-benzyl-1,3,4-thiadiazoles have been synthesized by the cyclization of 1-phenylacetyl-4-aroylthiosemicarbazides. nih.gov

Hybridization with Other Bioactive Heterocyclic Systems

A prominent strategy in medicinal chemistry is the hybridization of different bioactive heterocyclic rings to create novel molecular entities with potentially synergistic or enhanced activities. The 1,3,4-thiadiazole nucleus has been successfully hybridized with a variety of other heterocyclic systems.

Quinoline (B57606): Hybrid molecules incorporating both quinoline and 1,3,4-thiadiazole moieties have been synthesized and investigated for their biological potential. nih.gov

Pyrimidine (B1678525): The pyrimidine ring, another important heterocycle in medicinal chemistry, has been linked to the 1,3,4-thiadiazole core to produce hybrid compounds. chemicalbook.comjmchemsci.comresearchgate.net For example, 5-{[(4,6-disubstituted pyrimidin-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines have been synthesized through a multi-step pathway. chemicalbook.com

Triazole: The combination of 1,3,4-thiadiazole and 1,2,3-triazole or 1,2,4-triazole (B32235) rings within the same molecule has been a focus of research. nih.govresearchgate.netgrowingscience.com These hybrids are often synthesized via multi-step reactions, for instance, by reacting a 1,2,3-triazole-containing starting material with thiosemicarbazide and subsequently forming the thiadiazole ring. nih.govgrowingscience.com

Benzothiazole: Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been designed and synthesized. nih.govmdpi.comgrowingscience.com These hybrids are often prepared by linking the two heterocyclic systems through a thio-acetamide bridge. nih.govgrowingscience.com

Imidazo[2,1-b]thiazole (B1210989): Fused heterocyclic systems such as imidazo[2,1-b]thiazole have been hybridized with the 1,3,4-thiadiazole ring. jmchemsci.comgrowingscience.comgrowingscience.comresearchgate.net For instance, novel imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole compounds have been synthesized by reacting 2-amino-1,3,4-thiadiazoles with phenacyl bromides. jmchemsci.com

Spectroscopic and Analytical Characterization Methods for Synthesized Compounds

The structural elucidation and confirmation of synthesized compounds like this compound and its derivatives are carried out using a combination of modern spectroscopic and analytical techniques. nih.govspectrabase.com

The primary methods include:

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For 1,3,4-thiadiazole derivatives, characteristic absorption bands are observed for N-H stretching of the amino group, C=N stretching of the thiadiazole ring, and C-S-C vibrations. nih.govresearchgate.netspectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the precise structure of the molecule. ¹H NMR provides information about the number and types of protons and their neighboring environments. nih.govspectrabase.com For this compound, specific signals corresponding to the isobutyl group (methyl, methine, and methylene (B1212753) protons) and the amino group protons would be expected. ¹³C NMR spectroscopy is used to identify the carbon skeleton of the molecule, with characteristic chemical shifts for the carbons in the thiadiazole ring and the isobutyl side chain. spectrabase.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. nih.govspectrabase.com The molecular ion peak [M]+ would correspond to the molecular weight of the synthesized compound. nih.gov

The following tables summarize the expected spectroscopic data for the title compound and a representative derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |

| This compound | C₆H₁₁N₃S₂ | 189.30 | 189 [M]+ |

Mechanistic Investigations of 5 Isobutylthio 1,3,4 Thiadiazol 2 Amine Derivatives

Elucidation of Molecular Targets and Pathways

The biological activity of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the core structure of 5-(isobutylthio)-1,3,4-thiadiazol-2-amine, can be attributed to their interaction with specific molecular targets, thereby modulating key cellular pathways. One of the primary targets identified for aminothiadiazole metabolites is inosine (B1671953) 5'-phosphate (IMP) dehydrogenase. nih.gov This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMP dehydrogenase can thus disrupt cellular proliferation, a hallmark of cancer. nih.gov

Metabolites of aminothiadiazole, such as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analog and a mononucleotide form, have been shown to be potent inhibitors of IMP dehydrogenase. nih.gov The NAD analog acts as a pseudoirreversible inhibitor, while the mononucleotide is a competitive inhibitor with respect to IMP. nih.gov These findings suggest that the anticancer activity of these compounds may be mediated, at least in part, through the depletion of intracellular guanine nucleotide pools.

Furthermore, molecular docking studies have suggested other potential targets for 1,3,4-thiadiazole (B1197879) derivatives, including dihydrofolate reductase (DHFR) and the anti-apoptotic protein Bcl-2. dovepress.comekb.eg DHFR is another crucial enzyme in nucleotide synthesis, and its inhibition can lead to cell death. Bcl-2 is a key regulator of apoptosis, and its inhibition can promote programmed cell death in cancer cells.

Cell Cycle Modulation and Apoptosis Induction in Cancer Cells

Derivatives of 1,3,4-thiadiazole have demonstrated the ability to interfere with the normal progression of the cell cycle and to induce apoptosis (programmed cell death) in various cancer cell lines. For instance, certain novel 1,3,4-thiadiazole derivatives have been shown to arrest breast cancer cells (MCF-7) at the G2/M phase of the cell cycle, which is likely mediated through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov Another derivative was found to significantly increase the percentage of cells in the sub-G1 phase, an indicator of apoptosis, and to induce necrosis. nih.gov

Further studies on 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one hybrids revealed that the most potent compound in this series promoted apoptosis and arrested MCF-7 cells in the G0/G1 phase. nih.gov This was accompanied by an increase in intracellular reactive oxygen species (ROS) and subsequent nuclear fragmentation, which are characteristic features of apoptosis. nih.gov Similarly, thiazole (B1198619) analogues have been shown to induce cell cycle arrest at the G1 stage in MCF-7 cells. mdpi.com

The pro-apoptotic effects of these compounds are often mediated through the intrinsic pathway of apoptosis. For example, some derivatives have been shown to induce DNA fragmentation and increase the expression of caspase-3, a key executioner enzyme in the apoptotic cascade. dovepress.com

Cell Cycle and Apoptotic Effects of 1,3,4-Thiadiazole Derivatives

| Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Effect | Reference |

|---|---|---|---|---|

| Compound 19 (a 1,3,4-thiadiazole derivative) | MCF-7 (Breast) | G2/M arrest | Increased early apoptosis and necrosis | nih.gov |

| Compound 6b (a 1,3,4-thiadiazole derivative) | MCF-7 (Breast) | Increased sub-G1 population | Increased necrosis | nih.gov |

| Compound 6e (1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one hybrid) | MCF-7 (Breast) | G0/G1 arrest | Promotes apoptosis (25.3%) | nih.gov |

| Thiazole Analogue (Compound 4) | MCF-7 (Breast) | G1 arrest | Induces apoptosis and necrosis | mdpi.com |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, EGFR, HER-2)

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes implicated in disease. Notably, derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been extensively studied as inhibitors of carbonic anhydrases (CAs). researchgate.netnih.govdrugbank.comresearchgate.net CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes.

Several studies have demonstrated that 1,3,4-thiadiazole derivatives can potently inhibit human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.govdrugbank.com Some of these compounds, even those lacking the classical sulfonamide group, have shown greater inhibitory activity against hCA-I and hCA-II than the reference drug acetazolamide (B1664987). drugbank.com For instance, N'-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide was identified as a highly potent inhibitor of hCA-II with an IC50 value of 0.15 nM. drugbank.com

In addition to carbonic anhydrases, the broader class of thiazole and thiadiazole derivatives has been investigated for the inhibition of other key enzymes in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov Certain thiazole derivatives have emerged as potent dual inhibitors of EGFR and HER2, with IC50 values in the nanomolar range. nih.gov

Enzyme Inhibition by 1,3,4-Thiadiazole and Related Derivatives

| Derivative | Enzyme Target | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| N'-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | hCA II | IC50 = 0.15 nM | drugbank.com |

| N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | hCA I | IC50 = 0.14 nM | drugbank.com |

| Compound 39 (a thiazole derivative) | EGFR | IC50 = 0.153 µM | nih.gov |

| Compound 39 (a thiazole derivative) | HER2 | IC50 = 0.108 µM | nih.gov |

| Compound 43 (a thiazole derivative) | EGFR | IC50 = 0.122 µM | nih.gov |

| Compound 43 (a thiazole derivative) | HER2 | IC50 = 0.078 µM | nih.gov |

Mechanisms Underlying Antimicrobial Action (e.g., Upregulation of Defense Enzymes, Interference with Glycolysis/Gluconeogenesis Pathway)

The 1,3,4-thiadiazole nucleus is a common feature in many compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. chemmethod.comnih.govnih.gov While the precise mechanisms of action are not fully elucidated for all derivatives, several pathways have been proposed.

One potential mechanism involves the inhibition of essential microbial enzymes. The structural similarity of the 1,3,4-thiadiazole ring to various natural substrates allows these compounds to act as competitive inhibitors. For example, they may interfere with enzymes involved in metabolic pathways crucial for microbial survival, such as glycolysis or gluconeogenesis.

Another proposed mechanism is the upregulation of host defense enzymes. While direct evidence for this in the context of this compound is limited, it is a known antimicrobial strategy for other chemical classes. This would involve the compound stimulating the host's innate immune system to produce enzymes that combat the invading pathogen.

Furthermore, the antimicrobial activity of these compounds may be linked to their ability to chelate metal ions that are essential for microbial growth and enzymatic function. The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions, thereby depriving the microbes of these vital cofactors.

Receptor Binding and Interaction Analysis

Molecular modeling and docking studies have provided valuable insights into the potential binding modes of 1,3,4-thiadiazole derivatives with their biological targets. These in silico approaches help to rationalize the observed biological activities and guide the design of more potent and selective compounds.

For instance, docking studies of a novel 1,3,4-thiadiazole derivative with promising anticancer activity revealed that it binds to the active site of CDK1 in a manner similar to a known inhibitor, suggesting that this is a likely molecular target. nih.gov In another study, docking simulations of potent 1,3,4-thiadiazole-based carbonic anhydrase inhibitors showed high affinity and favorable interactions with amino acid residues in the active sites of hCA-I and hCA-II enzymes. drugbank.com

Furthermore, molecular docking has been employed to investigate the interaction of 1,3,4-thiadiazole derivatives with other potential targets, such as the anti-apoptotic protein Bcl-2. ekb.eg The results of these studies indicated that the docked compounds had a higher binding affinity for Bcl-2 compared to its co-crystalline ligand, suggesting a potential mechanism for their pro-apoptotic effects. ekb.eg Similarly, docking studies have been performed to understand the binding of these derivatives to dihydrofolate reductase (DHFR), another key enzyme in cancer chemotherapy. dovepress.com

Potential Applications in Chemical Sciences and Beyond Medicinal Chemistry

Agricultural Applications (e.g., Herbicides, Pesticides, Fungicides)

While numerous 1,3,4-thiadiazole (B1197879) derivatives have been investigated for their potential as agrochemicals, there is no specific research data available detailing the use of 5-(Isobutylthio)-1,3,4-thiadiazol-2-amine as a herbicide, pesticide, or fungicide. The general class of thiadiazoles has shown promise in these areas; for instance, certain derivatives exhibit fungicidal activity. mdpi.com However, without direct experimental evidence, the efficacy of the isobutylthio- derivative remains unconfirmed.

Materials Science and Industrial Applications (e.g., Dyes, Lubricants, Analytical Reagents, Corrosion Inhibitors)

In the realm of materials science, various 1,3,4-thiadiazole compounds have been explored for industrial applications. A significant area of research for this class of compounds is in corrosion inhibition. nih.govjmchemsci.comijrdo.org The sulfur and nitrogen atoms in the thiadiazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. nih.govjmchemsci.com Studies on compounds like 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (B1269388) have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. nih.gov However, specific studies on the corrosion inhibition properties of this compound have not been reported. Similarly, while some thiadiazole derivatives have been investigated as lubricant additives, there is no available data for this specific compound. mdpi.com

Role as Chemical Intermediates in Complex Organic Synthesis

The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a valuable building block in organic synthesis. nih.govmdpi.com The amino group can be readily modified, allowing for the construction of more complex molecules. nih.govmdpi.comresearchgate.net It is plausible that this compound could serve as an intermediate in the synthesis of novel compounds with potential applications in various fields. A patent for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles suggests a general synthetic route that could be adapted for this specific compound, highlighting its potential role as a synthetic intermediate. google.comgoogle.com

Emerging Applications (e.g., Plant Growth Stimulators, Rodenticides)

Research into novel applications of thiadiazole derivatives is ongoing. Some studies have explored the potential of certain 1,3,4-thiadiazole derivatives as plant growth stimulators. mdpi.com For example, some synthesized thiadiazole derivatives have shown a significant increase in plant growth in studies on bean seeds. mdpi.com There is currently no information available in the scientific literature regarding the evaluation of this compound as a plant growth stimulator or as a rodenticide.

Data Tables

Due to the absence of specific research findings for this compound, no data tables with experimental results can be generated.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 5-(Isobutylthio)-1,3,4-thiadiazol-2-amine Derivatives

The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in the development of a wide array of pharmacologically active agents. pharmedicopublishers.comnih.govsarcouncil.comnih.gov The introduction of a 2-amino group and a 5-thioether linkage, specifically the isobutylthio group, imparts unique physicochemical properties that influence the biological activity of the resulting derivatives. Research has primarily focused on the synthesis and evaluation of these compounds for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. pharmedicopublishers.comsarcouncil.comijpcbs.comrasayanjournal.co.in

Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have demonstrated a broad spectrum of biological activities. For instance, compounds with different alkyl or aryl thioether substituents at the 5-position have been synthesized and evaluated. A study on novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives, which are precursors for 5-alkylthio derivatives, reported diuretic activity. researchgate.net Specifically, 5-(benzylthio)-1,3,4-thiadiazol-2-amine was synthesized and showed notable diuretic effects in preclinical studies. researchgate.net While direct research on the isobutylthio variant is limited, the existing data on analogous compounds provide a strong rationale for its investigation.

The general synthetic strategy to obtain 5-(alkylthio)-1,3,4-thiadiazol-2-amines involves the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate alkyl halide. researchgate.net This versatile reaction allows for the introduction of a wide variety of substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR).

Interactive Table: Biological Activities of Representative 5-Thio-1,3,4-thiadiazol-2-amine Derivatives Below is a summary of reported biological activities for compounds structurally related to this compound.

| Compound Name | Substituent at 5-position | Biological Activity | Reference |

| 5-(Benzylthio)-1,3,4-thiadiazol-2-amine | Benzylthio | Diuretic | researchgate.net |

| 5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine | 4-Chlorobenzylthio | Diuretic | researchgate.net |

| 5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine | 2,6-Dichlorobenzylthio | Diuretic | researchgate.net |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | 4-substituted phenyl | Antibacterial, Antifungal, Anticancer | rasayanjournal.co.in |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives | S-alkyl | Anti-inflammatory, Antibacterial | nih.gov |

Challenges and Opportunities in Translating Thiadiazole Research into Therapeutic Agents

Despite the promising preclinical data for many thiadiazole derivatives, their translation into clinically approved therapeutic agents is fraught with challenges. A primary hurdle is the optimization of the pharmacokinetic and pharmacodynamic profiles of these compounds. Issues such as poor solubility, metabolic instability, and potential toxicity can impede their development. pharmedicopublishers.com The mesoionic nature of the thiadiazole ring, while contributing to its ability to cross cell membranes, can also lead to off-target effects. nih.gov

However, these challenges also present significant opportunities for medicinal chemists. The inherent versatility of the thiadiazole scaffold allows for extensive structural modifications to address these limitations. nih.gov For instance, the introduction of specific functional groups can enhance solubility and modulate metabolic pathways. Furthermore, the development of drug delivery systems, such as nanotechnology-based approaches, holds promise for improving the bioavailability and targeted delivery of thiadiazole-based drugs. pharmedicopublishers.com

Perspectives on Novel Synthetic Routes and Advanced Derivatization Strategies

The development of efficient and sustainable synthetic methodologies is crucial for advancing thiadiazole research. Traditional synthetic methods often involve harsh reaction conditions and the use of toxic reagents. researchgate.net Modern approaches, such as microwave-assisted and green chemistry techniques, offer more environmentally friendly and efficient alternatives for the synthesis of thiadiazole derivatives. pharmedicopublishers.comnih.gov

Advanced derivatization strategies are key to unlocking the full therapeutic potential of the this compound scaffold. Structure-activity relationship (SAR) studies are essential for guiding the design of new derivatives with improved potency and selectivity. nih.govnih.gov Computational modeling and docking studies can provide valuable insights into the binding interactions of these compounds with their biological targets, facilitating rational drug design. dovepress.com The synthesis of hybrid molecules, combining the thiadiazole core with other pharmacologically active moieties, is another promising strategy to develop multifunctional drugs with enhanced efficacy. pharmedicopublishers.com

Future Avenues for Mechanistic Elucidation, Selectivity Enhancement, and Clinical Translation

Future research on this compound and its derivatives should focus on several key areas to pave the way for their potential clinical translation.

Mechanistic Elucidation: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds is essential. This includes identifying specific cellular targets and signaling pathways. Techniques such as proteomics, genomics, and advanced imaging can be employed to unravel these mechanisms.

Selectivity Enhancement: Improving the selectivity of thiadiazole derivatives for their intended targets is critical to minimize off-target effects and enhance their therapeutic index. This can be achieved through targeted modifications of the chemical structure based on detailed SAR studies and computational modeling. nih.govnih.gov For example, subtle changes to the alkylthio chain or substitutions on the amino group could significantly impact target binding and selectivity.

Clinical Translation: To bridge the gap between preclinical findings and clinical applications, rigorous in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising candidates. The development of reliable biomarkers to monitor therapeutic response and potential toxicity will also be crucial for successful clinical trials. The journey from a promising lead compound to a marketed drug is long and challenging, but the unique properties of the this compound scaffold warrant continued investigation and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 5-(Isobutylthio)-1,3,4-thiadiazol-2-amine?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, 5-amino-1,3,4-thiadiazole-2-thiol reacts with isobutyl halides under reflux conditions. Ultrasound-assisted synthesis significantly enhances reaction efficiency by reducing reaction time and improving yields (e.g., from 6 hours to 30 minutes with sonication) . Optimization may involve adjusting solvent polarity (e.g., ethanol or DMF) and stoichiometric ratios of reagents. Catalysts like Mn(II) can also accelerate thioether bond formation .

Q. How is the structural characterization of this compound validated?

- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks in the crystal lattice) . Complementary techniques include:

- 1H/13C NMR : Assigns proton and carbon environments, e.g., NH2 signals at δ 5.2–5.5 ppm and thiadiazole carbons at δ 150–160 ppm .

- IR spectroscopy : Identifies functional groups (e.g., N–H stretching at 3300–3400 cm⁻¹ and C=S vibrations at 650–750 cm⁻¹) .

- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .

Q. What are the preliminary biological activities associated with this compound?

- Methodology : In vitro assays evaluate antimicrobial, anticancer, or enzyme-inhibition activities. For instance:

- Antimicrobial testing : Disc diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus), with MIC values compared to standard drugs .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC50 values, often revealing activity in the 10–50 µM range .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic and reactive properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations predict molecular orbital energies, Fukui indices for nucleophilic/electrophilic sites, and electrostatic potential maps. For example, the thiadiazole ring’s electron-deficient nature (LUMO ≈ -1.5 eV) facilitates nucleophilic attacks at the sulfur atom . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like kinases or DNA, highlighting binding affinities (ΔG ≈ -8.0 kcal/mol) .

Q. How can contradictory data on biological activity be resolved?

- Methodology : Contradictions often arise from structural analogs or assay variability. Strategies include:

- SAR studies : Modifying substituents (e.g., replacing isobutyl with benzyl groups) to assess activity trends .

- Dose-response validation : Replicating assays across multiple labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Metabolic stability tests : LC-MS/MS analysis evaluates compound degradation in serum, which may explain discrepancies in in vivo vs. in vitro efficacy .

Q. What experimental designs optimize reaction selectivity and yield in complex syntheses?

- Methodology : Design of Experiments (DoE) approaches, such as factorial design, identify critical variables (e.g., temperature, solvent, catalyst loading). For example:

- Temperature optimization : Reactions at 80–90°C yield >75% product, while lower temperatures (<60°C) favor side reactions like oxidation .

- Catalyst screening : Mn(II) or Cu(I) catalysts improve regioselectivity in thioether bond formation by stabilizing transition states .

Q. How do crystal packing and intermolecular interactions influence physicochemical properties?

- Methodology : Single-crystal X-ray diffraction reveals supramolecular architectures. For 1,3,4-thiadiazoles, N–H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) between aromatic rings enhance thermal stability (decomposition >250°C) and solubility in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.